molecular formula C13H17NO2 B1348465 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid CAS No. 312606-96-5

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

Cat. No. B1348465
M. Wt: 219.28 g/mol
InChI Key: MAIUSPSELRFJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (DIPA) is an organic compound that belongs to the family of isoindolinones. It is a white, crystalline solid with a melting point of 70-72°C. DIPA has a wide range of applications, from pharmaceuticals to industrial chemicals. It is used as a reagent in the synthesis of various compounds and as an intermediate in the synthesis of pharmaceuticals. It is also used as an anti-inflammatory and anti-microbial agent.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on derivatives of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has contributed to understanding molecular structures and intermolecular interactions. Gallagher and Brady (2000) studied compounds prepared from l-norvaline and l-valine derivatives, revealing a hydrogen-bonded network formed through O—H⋯O=C, C—H⋯O=C, and C—H⋯πarene intermolecular interactions. These findings highlight the role of such compounds in understanding molecular assembly and interaction mechanisms in solid states Gallagher & Brady, 2000.

Sustainable Chemical Synthesis

Al-Naji et al. (2020) focused on the sustainable synthesis of Pentanoic acid (PA) from γ-valerolactone (GVL), using aqueous formic acid and bifunctional catalysts. This research contributes to the development of sustainable and environmentally friendly methodologies for producing industrially relevant chemicals from renewable resources Al-Naji et al., 2020.

Solubility Studies

The solubility of α-5-(dithiolan-3-yl)pentanoic acid in various mixed solvents was explored by Zhang, Dang, and Wei (2010). Understanding the solubility behavior of such compounds in different solvent systems is crucial for optimizing their application in pharmaceutical formulations and chemical processes Zhang, Dang, & Wei, 2010.

Anticancer Activity

Feng Xu, Zhenzhen Yang, and Shi-jie Zhang (2013) synthesized derivatives of 5-(1,2-Diselenolan-3-yl)pentanoic acid and assessed their anticancer activity against various human cancer cell lines. These studies provide insights into the design and development of novel anticancer agents Feng Xu, Zhenzhen Yang, & Shi-jie Zhang, 2013.

properties

IUPAC Name

5-(1,3-dihydroisoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIUSPSELRFJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366366
Record name 5-(1,3-dihydroisoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

CAS RN

312606-96-5
Record name 5-(1,3-dihydroisoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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